molecular formula C9H5NO3 B11913494 4-Hydroxyquinoline-5,8-dione

4-Hydroxyquinoline-5,8-dione

Cat. No.: B11913494
M. Wt: 175.14 g/mol
InChI Key: BVKBVZANMOCBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyquinoline-5,8-dione is a high-purity synthetic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This versatile chemical structure is a subject of significant interest in early-stage pharmacological investigations, particularly for developing novel anticancer and anti-infective agents. In anticancer research, this compound and its derivatives are explored as potent inhibitors of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme is overexpressed in many human tumor cells, making it a promising molecular target. These compounds act as substrates for NQO1, and upon enzyme-specific bioreduction, they initiate a redox cycling process that generates high levels of reactive oxygen species (ROS), leading to oxidative stress and selective cancer cell death . Studies have demonstrated that derivatives of this core structure exhibit potent antiproliferative activity in the low micromolar range against both drug-sensitive and multidrug-resistant human cervical cancer cell lines, with some compounds inducing dose-dependent lethal mitochondrial dysfunction and apoptosis . Furthermore, this quinoline-dione scaffold shows promise in infectious disease research. Related compounds, specifically quinoline-5,8-dione derivatives, have displayed significant in vitro antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains, with effective growth inhibition (IC50 values below 5 µM) . This highlights its potential as a starting point for developing new antimalarial agents to address drug resistance. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

1H-quinoline-4,5,8-trione

InChI

InChI=1S/C9H5NO3/c11-5-1-2-7(13)9-8(5)6(12)3-4-10-9/h1-4H,(H,10,12)

InChI Key

BVKBVZANMOCBLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=O)C=CN2

Origin of Product

United States

Preparation Methods

Conrad–Limpach Reaction and Modifications

The classical Conrad–Limpach reaction involves cyclocondensation of aniline derivatives with β-keto esters to form 4-hydroxyquinoline-2-carboxylates. For instance, ethyl 2-(4-hydroxyquinolin-2-yl)acetate is synthesized by refluxing aniline with diethyl 1,3-acetonedicarboxylate in methanol or ethanol. However, decarboxylation during hydrolysis poses a challenge. Modified protocols using Na₂CO₃ instead of NaOH mitigate this issue, stabilizing the intermediate 2-(4-hydroxyquinolin-2-yl)acetic acid (8 ) before further functionalization.

Recent adaptations employ 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene as a dienophile in reactions with 2-nitrobenzoyl chlorides, followed by hydrogenation. This alternative route improves regioselectivity and avoids decarboxylation side reactions.

Oxidation Strategies for 5,8-Dione Formation

Introducing the 5,8-dione functionality requires precise oxidation of the 4-hydroxyquinoline precursor. Photooxygenation emerges as the most efficient method, leveraging sensitizers and visible light.

Photooxygenation with Tetraphenylporphine (TPP)

A landmark method involves irradiating 8-hydroxyquinoline derivatives in dichloromethane with visible light (>495 nm) in the presence of TPP (0.5 mol%) and oxygen. The reaction proceeds via a singlet oxygen mechanism, converting the 8-hydroxy group to a hydroperoxide intermediate (III ), which spontaneously decomposes to the 5,8-quinone (Table 1).

Table 1: Optimization of Photooxygenation Conditions

ParameterOptimal ValueImpact on Yield
SensitizerTetraphenylporphine (TPP)85–92%
SolventDichloromethaneMaximizes solubility
Temperature15–25°CPrevents degradation
Reaction Time2–8 hoursCompletes conversion

This method is versatile, accommodating substrates with substituents at positions 4 (e.g., –OH, –OCH₃) without compromising the quinone formation.

Alternative Sensitizers and Solvents

While TPP is preferred, other sensitizers like rose bengal, methylene blue, and dicyanoanthracene (DCA) show efficacy in polar solvents (acetonitrile, methanol). For example, rose bengal in acetonitrile achieves 78% yield under similar conditions, though side reactions increase with electron-donating groups.

Functionalization of the Quinoline Core

Nitration and Chlorination Pre-Oxidation

Nitration of 4-hydroxyquinoline precursors enhances electrophilicity at positions 5 and 8, facilitating oxidation. Padwa’s method employs fuming HNO₃ in H₂SO₄ at 0°C to introduce nitro groups selectively. Subsequent photooxygenation of 2-chloro-8-hydroxy-5,7-dinitroquinoline (30 ) yields the corresponding dione, though steric hindrance from nitro groups reduces yields to 40–55%.

Post-Oxidation Modifications

Quinoline-5,8-diones undergo nucleophilic additions at positions 6 and 7. For instance, 6,7-bis(alkylthio) derivatives are synthesized by treating the dione with mercaptans in DMSO, achieving 35–60% yields. These reactions highlight the compound’s utility as a platform for diverse analogs.

Challenges and Innovations

Stability of Intermediates

The hydroperoxide intermediate (III ) is highly reactive, necessitating immediate quenching with Na₂SO₄ to prevent decomposition. Stabilizing III through low-temperature isolation remains an area of active research.

Regioselectivity in Cyclization

Competing pathways in the Conrad–Limpach reaction often yield quinaldine (2-methylquinoline) as a byproduct. Recent work demonstrates that saponification with Na₂CO₃ instead of NaOH reduces decarboxylation, preserving the acetate side chain for downstream reactions.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodStarting MaterialYieldKey Advantage
Photooxygenation8-Hydroxyquinoline85%Scalable, mild conditions
Conrad–LimpachAniline65%Modular precursor synthesis
Nitration-Oxidation2-Chloro-8-hydroxy47%Enables nitro-functionalized diones

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 4-hydroxyquinoline-5,8-dione derivatives. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to their ability to induce apoptosis in cancer cells. For instance, derivatives such as those synthesized by Ling et al. showed IC50 values ranging from 0.59 to 1.52 µM against drug-sensitive and multidrug-resistant cell lines . These compounds operate through mechanisms involving the upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins such as Bax .
  • Case Study : A study reported that a series of arylamine derivatives exhibited potent anticancer activity against various cell lines including A549 (lung cancer) and MCF-7 (breast cancer), with some compounds showing enhanced efficacy compared to existing treatments .
CompoundCell LineIC50 (µM)Mechanism
Compound 10HeLeS30.59NQO1-dependent antiproliferative effect
Compound 42A5495.0Inhibition of ERK pathway
Compound 36IDO161 nMInhibition of kynurenine production

Antimicrobial Activity

This compound derivatives have shown broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antimalarial properties.

  • Antibacterial and Antifungal Effects : Compounds derived from this scaffold have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects . For example, certain derivatives have been reported to inhibit chloroquine-resistant strains of Plasmodium falciparum, showcasing their potential in treating malaria .
  • Case Study : A recent investigation into novel quinolinequinone derivatives revealed that they possess strong antifungal properties against Candida albicans and Aspergillus niger, indicating their potential use in antifungal therapies .
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BCandida albicans16 µg/mL
Compound CPlasmodium falciparum (resistant strain)IC50 = 30 nM

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound exhibits potential in other therapeutic areas:

  • Anti-inflammatory Properties : Some studies suggest that these compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Diabetes Management : Certain derivatives have been explored for their ability to inhibit the Maillard reaction, which is implicated in diabetes-related complications . This suggests a role for these compounds in managing diabetes or its complications.

Mechanism of Action

Biological Activity

4-Hydroxyquinoline-5,8-dione, also known as quinoline-5,8-dione or 5,8-quinolinedione, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Overview of Biological Activities

The biological activities of this compound are extensive and include:

  • Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.
  • Antimicrobial Effects : It exhibits antibacterial, antifungal, and antiviral properties.
  • Other Therapeutic Applications : This includes potential use as an antimalarial and in neuroprotection.

Anticancer Activity

The anticancer effects of this compound have been extensively studied. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms.

  • NQO1 Dependency : Many derivatives of quinoline-5,8-dione exert their cytotoxic effects through nicotinamide adenine dinucleotide phosphate (NADPH)-quinone oxidoreductase (NQO1) pathways. For instance, derivatives such as 22 demonstrated selective cytotoxicity towards NQO1-expressing breast cancer cells with IC50 values ranging from 140 nM to 190 nM, indicating a low NQO1 mediated reduction rate .
  • Mitochondrial Dysfunction : Compounds have been shown to induce mitochondrial dysfunction leading to cell death. For example, certain derivatives caused a dose-dependent lethal effect on cell lines by upregulating anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic proteins like Bax .
  • Structure-Activity Relationship (SAR) : The structure of the compound significantly influences its activity. Modifications at the C-6 and C-7 positions have been shown to enhance anticancer activity. For example, compounds with specific substituents exhibited IC50 values as low as 0.12 µM against ovarian adenocarcinoma cells .

Antimicrobial Properties

This compound also exhibits potent antimicrobial properties:

  • Antibacterial Activity : Studies have reported that derivatives show higher activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin and gentamicin. For instance, one series of compounds demonstrated MIC values against E. coli and S. aureus lower than those of conventional treatments .
  • Antifungal Activity : The compound has shown effectiveness against various fungal strains, including Candida species, with MIC values ranging from 0.6 to 6.3 µg/mL .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

  • Cytotoxicity Studies : A study indicated that specific derivatives exhibited significant cytotoxicity against human breast cancer cells while sparing normal cells .
  • Antiviral Research : Some derivatives have been evaluated for their antiviral activity against various viruses, showing promising results that warrant further investigation for potential therapeutic applications in viral infections .
  • Neuroprotective Effects : The compound's ability to chelate iron suggests potential applications in neurodegenerative diseases where iron accumulation is a concern .

Data Summary

Activity TypeExample CompoundsIC50 Values (µM)Target Cells/Organisms
AnticancerCompound 22140 - 190MDA468-NQ16 (breast cancer)
AntibacterialVarious Derivatives<10E. coli, S. aureus
AntifungalCompounds 90-930.6 - 6.3Candida species
AntiviralVarious DerivativesVariesInfluenza virus

Q & A

Q. What are the common synthetic routes for 4-hydroxyquinoline-5,8-dione derivatives, and how do reaction conditions influence yields?

  • Methodological Answer: Derivatives are synthesized via oxidation of precursor quinoline compounds using oxidizing agents like ceric ammonium nitrate (CAN) in CH₃CN-H₂O (2:1) at 0°C, yielding products such as this compound (52% yield after purification via column chromatography) . Cross-coupling reactions, such as Pd-catalyzed alkynylation with terminal alkynes, are also employed to introduce substituents (e.g., 6,7-dibromoquinoline-5,8-dione reacts with alkynes using bis(triphenylphosphine)palladium(II) chloride and tetrabutyl ammonium fluoride, achieving good yields) . Key factors include solvent choice, catalyst loading, and temperature, which impact regioselectivity and purity.

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer: These derivatives exhibit diverse bioactivities:
  • Anticancer : The 7-aminoquinoline-5,8-dione moiety in lavendamycin is critical for cytotoxicity, though toxicity to human cells limits clinical use. Structural modifications (e.g., substituents at C4 or C7) can modulate potency .
  • Antimicrobial : Bis-alkynyl derivatives show activity against bacteria and fungi, evaluated via MIC assays .
  • Antimalarial : Quinoline-5,8-diones disrupt redox pathways in Plasmodium species, validated in vitro using parasite growth inhibition assays .

Q. How is this compound utilized in analytical chemistry?

  • Methodological Answer: Quinoline-5,8-dione (QLD) serves as a UV-absorptive tag in MALDI mass spectrometry for glutathione (GSH) quantification. QLD reacts with GSH at room temperature, forming a stable conjugate detectable without matrix interference. This method enables robust, high-throughput analysis of thiol-containing biomolecules .

Advanced Research Questions

Q. How do substituent modifications at the C4 position alter the redox properties and bioactivity of quinoline-5,8-diones?

  • Methodological Answer: Substituents at C4 (e.g., hydroxy, methoxy, or alkyl groups) influence redox potentials, measured via cyclic voltammetry. For instance, electron-donating groups (e.g., -OCH₃) lower redox potentials, enhancing electron-transfer capacity in antimalarial applications . Biological activity is assessed using structure-activity relationship (SAR) studies: replacing the C4 hydroxy group with a methoxy group in 4-methoxyquinoline-5,8-dione reduces cytotoxicity but improves solubility . Computational modeling (e.g., DFT) predicts charge distribution and orbital interactions to guide rational design .

Q. What experimental strategies resolve contradictions in reported biological activities of quinoline-5,8-dione derivatives?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To address this:
  • Standardized Protocols : Use identical cell lines (e.g., A549 for cytotoxicity) and confirm results across multiple assays (e.g., MTT, apoptosis markers) .
  • Metabolic Profiling : Track metabolite formation (e.g., glutathione conjugates or catechol derivatives) via LC-MS/MS to identify detoxification pathways that reduce efficacy .
  • Comparative SAR : Systematically vary substituents and correlate changes with activity trends .

Q. How can regiochemical outcomes in quinoline-5,8-dione functionalization be controlled during synthesis?

  • Methodological Answer: Regioselectivity in reactions like Diels-Alder or alkynylation is governed by:
  • Steric Effects : Bulky substituents at C6/C7 direct electrophiles to less hindered positions .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine at C6/C7) activate adjacent carbons for nucleophilic attack. Computational studies (APT charge analysis) reveal charge redistribution during reactions, guiding solvent and catalyst selection .
  • Catalyst Design : Pd-based catalysts with phosphine ligands enhance cross-coupling efficiency at specific positions .

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